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Cat. No.: B12765367

Head-to-Head Comparison: MK-0736
Hydrochloride vs. INCB13739

A Guide for Researchers in Metabolic Disease Drug Development

This guide provides a comprehensive, data-driven comparison of two selective 113-
hydroxysteroid dehydrogenase type 1 (113-HSD1) inhibitors: MK-0736 hydrochloride,
developed by Merck, and INCB13739, developed by Incyte Corporation. Both compounds have
been investigated for their potential in treating metabolic disorders, including type 2 diabetes
and hypertension. While direct head-to-head clinical trial data is limited, this guide synthesizes
available information from independent studies to offer an objective comparison of their
performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Intracellular
Cortisol Production

Both MK-0736 hydrochloride and INCB13739 act as inhibitors of 113-HSD1.[1][2][3] This
enzyme is crucial in the conversion of inactive cortisone to active cortisol within key metabolic
tissues such as the liver, adipose tissue, and skeletal muscle.[4][5] By blocking this conversion,
these inhibitors aim to reduce intracellular cortisol concentrations, thereby mitigating the
hormone's contributions to insulin resistance, dyslipidemia, and hypertension.[4][6] The
selective inhibition of 113-HSD1 is a therapeutic strategy intended to ameliorate the features of
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metabolic syndrome without suppressing the systemic cortisol levels necessary for healthy
physiological function.[6]
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Caption: Signaling pathway of 113-HSD1 inhibition.

Performance Data: A Comparative Overview

The following tables summarize the available clinical trial data for MK-0736 hydrochloride and
INCB13739. It is important to note that these findings are from separate studies and not from a
direct comparative trial.

ble 1: Effi : : " :

MK-0736 Hydrochloride (7
Parameter INCB13739
mgl/day)[7]

Placebo-adjusted reduction in Not primarily evaluated for
Primary Endpoint sitting diastolic blood pressure hypertension in available
(SiDBP) studies

2.2 mm Hg reduction (Not
Result statistically significant, P = Data not available
A57)[7]

Dose-dependent improvement
Modest improvements in other in blood pressure noted in
Other Notable Effects ] ] )
blood pressure endpoints[7] patients with Type 2

Diabetes][3]

Table 2: Efficacy in Patients with Type 2 Diabetes
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INCB13739 (200 mg/day)[3]

Parameter MK-0736 Hydrochloride 9]

o Type 2 Diabetes with
. o Hypertension in ) )
Primary Indication ) ] inadequate glycemic control on
overweight/obese patients[7] )
metformin[8][9]

) Not the primary focus of the -0.6% reduction compared to
Change in HbAlc
reported study placebo[8]
Change in Fasting Plasma ) -24 mg/dL reduction compared
Data not available
Glucose to placebo[8][9]

. o . -24% reduction compared to
Insulin Sensitivity (HOMA-IR) Data not available
placebo[8]

Table 3: Effects on Lipids and Body Weight

MK-0736 Hydrochloride (7 INCB13739 (in

Parameter

mgl/day)[7] hyperlipidemic patients)[8]
LDL Cholesterol -12.3% (placebo-adjusted)[7] Significant decrease[8]
HDL Cholesterol -6.3% (placebo-adjusted)[7] Data not available
Triglycerides Data not available Significant decrease[8]
Body Weight -1.4 kg (placebo-adjusted)[7] Decrease relative to placebo[8]

Safety and Tolerability

Both MK-0736 hydrochloride and INCB13739 were generally reported to be well-tolerated in
the cited studies.[7][8] For INCB13739, a reversible, dose-dependent elevation in
adrenocorticotrophic hormone (ACTH) was observed, though generally within the normal
reference range.[8] Basal cortisol homeostasis was unchanged.[8] Adverse events for both
compounds were generally similar to placebo.[7][8]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below.
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MK-0736 Hydrochloride: Study in Overweight/Obese
Patients with Hypertension

o Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[7]

o Participant Population: Patients aged 18-75 years with a body mass index (BMI) of 227 to
<41 kg/m 2 and sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg, with a systolic
blood pressure (SBP) <160 mm Hg after a washout of prior antihypertensive medications.[7]

o Treatment Arms: Patients were randomized to receive either MK-0736 (2 mg/day or 7
mg/day), MK-0916 (a different 113-HSD1 inhibitor), or a placebo for 12 weeks.[7]

e Primary Endpoint: The primary outcome was the placebo-adjusted change from baseline in
trough SiDBP after 12 weeks of treatment with 7 mg/day of MK-0736.[7]

o Blood Pressure Measurement: After the participant remained in a sitting position for at least
5 minutes, systolic and diastolic blood pressures were determined by taking 6 replicate
measurements 1 to 2 minutes apart.[10]

INCB13739: Study in Patients with Type 2 Diabetes

o Study Design: A double-blind, placebo-controlled, parallel-group study.[8][9]

» Participant Population: 302 patients with type 2 diabetes who had inadequate glycemic
control (HbAlc 7-11%) while on metformin monotherapy.[8]

e Treatment Arms: Patients were randomized to receive one of five doses of INCB13739 or a
placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.[8][11]

e Primary Endpoint: The primary outcome measure was the change in HbAlc at the end of the
12-week study period.[8]

» Secondary Endpoints: Other endpoints included changes in fasting plasma glucose, lipid
profiles, body weight, and overall safety and tolerability.[8]
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Caption: Generalized experimental workflow for clinical trials.
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Conclusion and Future Perspectives

Both MK-0736 hydrochloride and INCB13739 have demonstrated effects consistent with the
mechanism of 113-HSD1 inhibition. INCB13739 showed promising results in improving
glycemic control and lipid profiles in patients with type 2 diabetes.[8][9] MK-0736, while not
meeting its primary endpoint for hypertension, did show modest improvements in blood
pressure, lipid levels, and body weight.[7] It is noteworthy that the clinical development of MK-
0736 appears to have been discontinued.[12]

The available data suggest that the therapeutic potential of 113-HSD1 inhibitors may be more
pronounced in the context of type 2 diabetes and its associated metabolic dysregulation.
Future research and the development of next-generation inhibitors will be crucial in determining
the ultimate role of this therapeutic class in managing metabolic diseases. Direct comparative
studies would be invaluable in delineating the nuanced differences in efficacy and safety
among various 113-HSD1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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